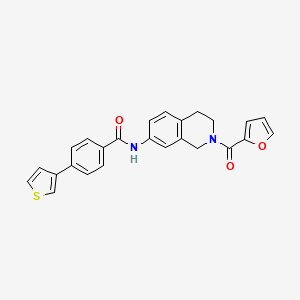

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(thiophen-3-yl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-thiophen-3-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O3S/c28-24(19-5-3-17(4-6-19)20-10-13-31-16-20)26-22-8-7-18-9-11-27(15-21(18)14-22)25(29)23-2-1-12-30-23/h1-8,10,12-14,16H,9,11,15H2,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMJVMTHCXDXWFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CSC=C4)C(=O)C5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(thiophen-3-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes:

- Furan Ring : Contributes to the compound's reactivity and interaction with biological targets.

- Tetrahydroisoquinoline Moiety : Known for its pharmacological properties.

- Thiophenyl Group : Enhances lipophilicity and may improve binding to biological receptors.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The proposed mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways. The structural components allow for effective binding through π-π stacking and hydrogen bonding interactions.

- Receptor Modulation : It may modulate the activity of receptors related to neurotransmission or cellular signaling pathways.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit notable antitumor properties:

- Case Study 1 : A study demonstrated that derivatives of tetrahydroisoquinoline showed significant cytotoxic effects against various cancer cell lines, including HepG2 and A549. The mechanism was linked to apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound's potential antimicrobial activity has also been explored:

- Case Study 2 : Similar furan-containing compounds were found to exhibit antimicrobial effects against Staphylococcus aureus and Candida albicans. The mechanism involved disruption of microbial cell membranes .

Structure-Activity Relationship (SAR)

Understanding the relationship between the structure and biological activity of this compound is crucial for further development:

| Structural Feature | Activity Implication |

|---|---|

| Furan Ring | Enhances interactions with enzymes |

| Tetrahydroisoquinoline | Critical for cytotoxicity |

| Thiophenyl Group | Increases binding affinity |

Q & A

Basic: What are the recommended synthetic routes for N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(thiophen-3-yl)benzamide?

The synthesis involves multi-step reactions leveraging the reactivity of tetrahydroisoquinoline, furan-2-carbonyl, and thiophen-3-yl moieties. Key steps include:

- Core assembly : Condensation of tetrahydroisoquinoline derivatives with furan-2-carbonyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine as a base) .

- Benzamide coupling : Reaction of the intermediate with 4-(thiophen-3-yl)benzoyl chloride via nucleophilic acyl substitution, optimized at 0–5°C to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

Basic: What analytical techniques are critical for characterizing this compound?

Essential methods include:

- Structural elucidation :

- Purity assessment :

Basic: What preliminary biological activities have been observed in structurally related compounds?

Analogous tetrahydroisoquinoline-benzamide hybrids exhibit:

- Enzyme inhibition : Binding to kinase active sites (e.g., MAPK, IC ~1–10 µM) via hydrogen bonding with the benzamide carbonyl and hydrophobic interactions with the furan/thiophene groups .

- Neuroactivity : Modulation of serotonin transporters (SERT) in vitro, with EC values <100 nM in fluorogenic assays .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound class?

Contradictions often arise from:

- Assay variability : Compare results across standardized platforms (e.g., cell-free vs. cell-based kinase assays) .

- Structural nuances : Substituent effects (e.g., fluorobenzamide vs. trifluoromethyl analogs in vs. 2) alter target selectivity. Use docking simulations (AutoDock Vina) to map binding poses and validate with mutagenesis studies .

- Pharmacokinetic factors : Assess metabolic stability (e.g., liver microsome assays) to distinguish intrinsic activity from bioavailability artifacts .

Advanced: What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Co-solvent systems : Use DMSO/PEG-400 (1:4 v/v) for aqueous solubility enhancement (~2 mg/mL) .

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the benzamide para-position .

- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size <200 nm) to improve plasma half-life .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

- Substituent variation : Synthesize analogs with:

- Bioisosteric swaps : Replace tetrahydroisoquinoline with β-carboline to assess rigidity effects on receptor binding .

- Quantitative SAR (QSAR) : Use CoMFA/CoMSIA models to correlate logP, polar surface area, and IC values .

Advanced: What computational methods predict off-target interactions?

- Target profiling : SwissTargetPrediction to rank potential targets (e.g., GPCRs, ion channels) .

- Molecular dynamics (MD) : Simulate binding stability (GROMACS, 100 ns trajectories) to assess selectivity over homologous enzymes (e.g., JNK vs. p38 MAPK) .

Advanced: How should researchers address synthetic yield limitations in scale-up?

- Flow chemistry : Implement continuous flow reactors for the acyl chloride coupling step (residence time 30 min, 80% yield vs. 60% batch) .

- Catalytic optimization : Use Pd/Cu-catalyzed Ullmann coupling for aryl-thiophene bond formation, reducing byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.